molecular formula C12H19NO B13268930 4-[(1-Phenylethyl)amino]butan-2-ol

4-[(1-Phenylethyl)amino]butan-2-ol

Cat. No.: B13268930
M. Wt: 193.28 g/mol
InChI Key: NAWUQUQOROMHIO-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)amino]butan-2-ol is an organic compound with the molecular formula C12H19NO It is a secondary amine and alcohol, characterized by the presence of a phenylethyl group attached to the nitrogen atom and a hydroxyl group on the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(1-Phenylethyl)amino]butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 4-chlorobutan-2-ol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product.

Another method involves the Grignard reaction, where phenylethylmagnesium bromide reacts with butan-2-one, followed by reduction of the resulting ketone to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-[(1-Phenylethyl)amino]butan-2-one, while reduction can produce 4-[(1-Phenylethyl)amino]butane.

Scientific Research Applications

4-[(1-Phenylethyl)amino]butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

4-[(1-Phenylethyl)amino]butan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-phenylethylamino)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-10(14)8-9-13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3

InChI Key

NAWUQUQOROMHIO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CC=C1)O

Origin of Product

United States

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